Molecular structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
Molecular structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
An In-depth Technical Guide: The Molecular Structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
Abstract
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS No: 169759-79-9) is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its molecular architecture, featuring a 2-aminothiophene core appended with a second thiophene ring, positions it as a valuable and versatile building block for the synthesis of more complex chemical entities. Thiophene-based molecules are recognized as "privileged structures" in medicinal chemistry, frequently serving as bioisosteric replacements for phenyl groups in drug candidates, which can lead to enhanced therapeutic profiles.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its logical synthesis via the Gewald reaction, present a multi-faceted protocol for its unambiguous structural elucidation, and discuss its potential applications as a key intermediate in the development of novel therapeutics.
The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry
Thiophene as a Privileged Pharmacophore
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern drug discovery.[5] Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic properties of drug molecules.[3] This strategic substitution is a well-established tactic in medicinal chemistry. Consequently, the thiophene moiety is a constituent of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the antibiotic cefoxitin, highlighting its broad therapeutic relevance.[5][6]
The 2-Aminothiophene Moiety: A Versatile Synthetic Intermediate
Within the broader class of thiophenes, the 2-aminothiophene scaffold is a particularly powerful synthetic intermediate.[7] The presence of an amine group at the 2-position and an electron-withdrawing group, such as a carboxylate, at the 3-position provides two reactive handles. These functional groups allow for a wide range of subsequent chemical modifications, making these compounds ideal starting points for constructing diverse chemical libraries and synthesizing complex fused heterocyclic systems like thienopyrimidines, which are themselves investigated for a wide array of biological activities.[8][9]
Overview of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
The subject of this guide, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, embodies the synthetic utility of the 2-aminothiophene core. Its structure is characterized by the following key features:
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Molecular Formula: C₁₀H₉NO₂S₂[1]
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Molecular Weight: 239.32 g/mol [1]
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Core Structure: A 3-aminothiophene-2-carboxylate system.
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Key Substituent: A thien-2-yl group at the 5-position, creating a bithiophene-like structure.
This compound serves not as an end-product therapeutic but as a critical precursor for creating more elaborate molecules with potential pharmacological value.[1]
Caption: 2D Structure of the title compound.
Synthesis and Mechanistic Insights
The Gewald Aminothiophene Synthesis
The most direct and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, first reported in 1966.[3] This one-pot, multi-component condensation is a cornerstone of heterocyclic chemistry.[10][11] The reaction brings together three components:
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An aldehyde or ketone.
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An α-cyanoester (or other activated nitrile).
-
Elemental sulfur.
The process is typically catalyzed by a base, such as an amine like morpholine or triethylamine.[12] For the synthesis of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, the logical starting materials are 2-thiophenecarbaldehyde and methyl cyanoacetate.
Proposed Synthetic Protocol
This protocol is a representative procedure based on the principles of the Gewald synthesis.
Materials:
-
2-Thiophenecarbaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur (S₈)
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Ice bath
-
Stirring apparatus and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-thiophenecarbaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
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Catalyst Addition: Cool the mixture in an ice bath to approximately 0-5 °C. Slowly add morpholine (0.2 eq) dropwise while maintaining the temperature.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture again in an ice bath to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound as a solid.
Reaction Mechanism
The mechanism of the Gewald reaction is well-elucidated and proceeds through several distinct steps.[13][14]
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Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (2-thiophenecarbaldehyde) and the active methylene compound (methyl cyanoacetate) to form a stable vinyl cyanide intermediate.[10][13]
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Michael Addition of Sulfur: The sulfur ring (S₈) is opened by a nucleophile. The deprotonated vinyl cyanide intermediate then attacks a sulfur atom, initiating a chain.[13][14] This is followed by a Michael-type addition of the sulfur species to the electron-deficient double bond of another molecule of the Knoevenagel product.
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Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization (isomerization involving the migration of a proton) leads to the formation of the stable aromatic 2-aminothiophene ring system.[10]
Caption: The four-step reaction mechanism of the Gewald synthesis.
Comprehensive Structural Elucidation
Unambiguous confirmation of a molecule's structure is paramount in drug discovery to establish structure-activity relationships (SAR) and secure intellectual property.[15] A combination of analytical techniques is required for complete characterization.
Spectroscopic and Crystallographic Workflow
A logical workflow ensures all structural aspects are covered, from basic connectivity to the precise three-dimensional arrangement of atoms in space.
Caption: Integrated workflow for molecular structure elucidation.
Analytical Techniques and Expected Data
The following table summarizes the key analytical techniques and the expected data for Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate.
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Determine molecular weight and formula. | Molecular Ion Peak (M+): m/z ≈ 239.0078, corresponding to the exact mass of C₁₀H₉NO₂S₂. |
| Infrared (IR) Spectroscopy | Identify key functional groups. | N-H stretch (Amine): ~3300-3500 cm⁻¹ (two bands). C=O stretch (Ester): ~1670-1700 cm⁻¹. C=C stretch (Aromatic): ~1500-1600 cm⁻¹. C-S stretch (Thiophene): ~600-800 cm⁻¹. |
| ¹H NMR Spectroscopy | Map proton environments. | Aromatic Protons: Signals between ~6.5-8.0 ppm for the protons on both thiophene rings. Amine (NH₂) Protons: A broad singlet around ~5.0-6.0 ppm. Methyl (OCH₃) Protons: A sharp singlet around ~3.8 ppm. |
| ¹³C NMR Spectroscopy | Map carbon environments. | Ester Carbonyl (C=O): Signal around ~165-170 ppm. Aromatic Carbons: Multiple signals in the ~110-150 ppm region. Methyl Carbon (OCH₃): Signal around ~50-55 ppm. |
Single-Crystal X-ray Crystallography: The Definitive Method
While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution 3D model of the molecule in the solid state.[15][16] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions.
Generalized Protocol for X-ray Crystallography:
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[16]
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Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a complete set of diffraction data is collected.[16]
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Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to achieve the best possible fit.
-
Validation: The final structural model is validated to ensure it is chemically and crystallographically sound, providing the definitive molecular structure.[16]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Applications in Drug Discovery and Development
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is not an end-product but a strategic starting material. Its value lies in the reactive "handles" it possesses—the nucleophilic amine and the ester group—which allow for extensive chemical elaboration.
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Scaffold for Library Synthesis: The amine group can be readily acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification. This makes the molecule an ideal scaffold for generating libraries of related compounds for high-throughput screening.
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Precursor to Fused Heterocycles: This compound is an excellent precursor for synthesizing thienopyrimidines, a class of fused heterocycles with documented biological activities, including potential as anticancer and anti-inflammatory agents.[7][8][9] The reaction typically involves condensation of the 2-aminothiophene with a suitable reagent to form the fused pyrimidine ring.
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Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure—for example, by derivatizing the amine or replacing the second thiophene ring—medicinal chemists can probe the SAR of a target biological system, optimizing a lead compound for improved efficacy and safety.
Conclusion
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a well-defined molecular entity whose importance is derived from its strategic position as a synthetic intermediate. Its structure is readily accessible through the robust and efficient Gewald aminothiophene synthesis. Unambiguous characterization is achieved through a synergistic application of spectroscopic methods (MS, IR, NMR) and definitively confirmed by single-crystal X-ray crystallography. For researchers in drug discovery, this compound represents a valuable and versatile platform for the construction of novel, complex heterocyclic molecules, leveraging the privileged nature of the thiophene scaffold to explore new therapeutic frontiers.
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